N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-3-enamide
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Overview
Description
N-(2,6-Dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)but-3-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethylphenyl group, a tetrahydrofuran ring, and a butenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)but-3-enamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol or by using a tetrahydrofuran precursor.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,6-dimethylphenyl chloride and an appropriate catalyst.
Formation of the Butenamide Moiety: The butenamide moiety can be synthesized through the reaction of an appropriate amine with a butenoyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)but-3-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)but-3-enamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamide: Similar structure but with a saturated butanamide moiety.
N-(2,6-Dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)prop-2-enamide: Similar structure but with a prop-2-enamide moiety.
Uniqueness
N-(2,6-Dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)but-3-enamide is unique due to the presence of both the tetrahydrofuran ring and the but-3-enamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
75660-92-3 |
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Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)but-3-enamide |
InChI |
InChI=1S/C16H19NO3/c1-4-6-14(18)17(13-9-10-20-16(13)19)15-11(2)7-5-8-12(15)3/h4-5,7-8,13H,1,6,9-10H2,2-3H3 |
InChI Key |
YHGPOVCTQSMFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CC=C |
Origin of Product |
United States |
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